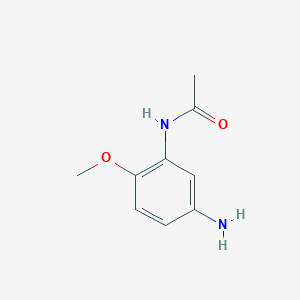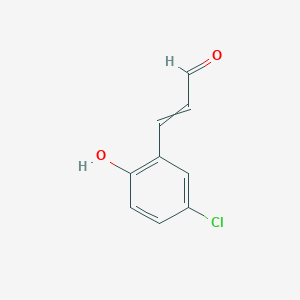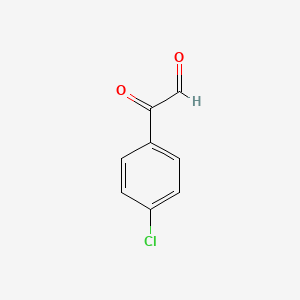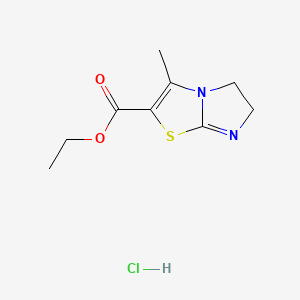
2-Chloro-N-(3-chloro-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3-chloro-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-acetamide, also known as 2-chloro-N-acetyl-3-chloro-1,4-dioxo-1,4-dihydronaphthalene (2-Cl-N-Ac-3-Cl-Dioxo-Dihydronaphthalene), is a chemical compound used in a variety of scientific research applications. It is a colorless solid that is insoluble in water, but soluble in most organic solvents. This compound has a broad range of uses in the laboratory, including as a reagent in organic synthesis, a catalyst in chemical reactions, and a building block for the synthesis of other compounds.
Applications De Recherche Scientifique
Antimicrobial Applications
Naphthoquinones, the class of compounds to which this compound belongs, have been found to have significant antimicrobial properties . A derivative of this compound showed the same antibacterial activity against E. coli and P. aeruginosa as the standard drug ciprofloxacin .
Antitumoral Applications
Naphthoquinones have also been found to have antitumoral properties . They have been used in the synthesis of compounds with potential biological activity, and it has been reported that their pharmacological properties can be improved by introducing various chemical groups .
Treatment of Angiogenesis-Related Diseases
The 3-chloro-2-(N,N-dimethylaminoethylamino)-1,4-naphthoquinone, a derivative of naphthoquinone, has been synthesized and studied for its potential as a therapeutic agent in the treatment of angiogenesis-related diseases .
Synthesis of Useful Glycosyl Donors and Ligands
Although not directly related to this compound, 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a compound with a similar structure, has been used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
Chemical Structure and Properties
This compound has a molecular weight of 318.540 and its IUPAC Standard InChI is InChI=1S/C12H6Cl3NO3/c13-7-8 (16-12 (19)11 (14)15)10 (18)6-4-2-1-3-5 (6)9 (7)17/h1-4,11H, (H,16,19) .
Future Research Directions
Given the promising antimicrobial and antitumoral properties of naphthoquinones, further studies could focus on synthesizing new derivatives of this compound and testing their biological activity. The information presented indicates that naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria .
Propriétés
IUPAC Name |
2-chloro-N-(3-chloro-1,4-dioxonaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-5-8(16)15-10-9(14)11(17)6-3-1-2-4-7(6)12(10)18/h1-4H,5H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQVOEXOOOXKSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90968842 |
Source


|
| Record name | 2-Chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-chloro-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-acetamide | |
CAS RN |
54010-92-3 |
Source


|
| Record name | NSC130440 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1296200.png)












